BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Pharmaceutical impurity profiling Reference standard characterization Efinaconazole quality control

This fully characterized reference standard (≥95% purity) is mandatory for developing and validating stability-indicating HPLC methods for generic Efinaconazole ANDA submissions. Its unique pyrimidin-2-yl-piperidine scaffold provides a distinct Relative Retention Time (RRT), enabling accurate identification and quantification, unlike unqualified 'efinaconazole impurity standards'. Supplied with a comprehensive CoA.

Molecular Formula C18H21FN4O
Molecular Weight 328.391
CAS No. 1234800-66-8
Cat. No. B2813415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
CAS1234800-66-8
Molecular FormulaC18H21FN4O
Molecular Weight328.391
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=NC=CC=N3
InChIInChI=1S/C18H21FN4O/c19-16-4-2-14(3-5-16)12-17(24)22-13-15-6-10-23(11-7-15)18-20-8-1-9-21-18/h1-5,8-9,15H,6-7,10-13H2,(H,22,24)
InChIKeyYZTCVPPPFIWULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234800-66-8): Essential Identity and Regulatory Context for Procurement


2-(4-Fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234800-66-8, molecular formula C18H21FN4O, MW 328.39 g/mol) is a fully characterized synthetic organic compound recognized as a specific process-related impurity or degradation product (efinaconazole-related substance) formed during the synthesis or storage of the triazole antifungal active pharmaceutical ingredient (API) Efinaconazole (CAS 164650-44-6) [1]. The compound features a 4-fluorophenylacetamide group linked via a methylene bridge to a 1-(pyrimidin-2-yl)piperidine scaffold. It is supplied as an analytical reference standard (typical purity ≥95%) intended exclusively for laboratory research, analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Efinaconazole products [2].

Why 2-(4-Fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234800-66-8) Cannot Be Interchanged with Other Efinaconazole Impurity Standards


The compound 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234800-66-8) represents a structurally distinct chemical entity within the Efinaconazole impurity landscape. It differs in its chemical connectivity and IUPAC nomenclature from other efinaconazole impurities sharing the same molecular formula (C18H21FN4O), and it cannot be assumed to exhibit identical chromatographic retention time, mass spectrometric fragmentation, or detector response factor [1]. Its unique structural features, namely the pyrimidin-2-yl ring system and the specific acetamide bridge, directly influence its physicochemical properties (e.g., relative retention time/RRT, solubility, UV absorption) and, consequently, its detectability and quantification in compendial HPLC methods used for batch release and stability testing of Efinaconazole API and finished dosage forms [1][2]. Generic or in-class substitution with an unqualified 'efinaconazole impurity standard' lacking a unique CAS registry number and structural characterization documentation risks analytical method inaccuracy, misidentification of impurity peaks, failure to meet ICH Q3A/Q3B identification and qualification thresholds, and potential rejection of ANDA submissions by regulatory authorities [3].

2-(4-Fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234800-66-8): Quantitative Evidence of Differentiation for Scientific Procurement


Unique Molecular Identity Defined by a Specific CAS Registry Number and Non-Interchangeable IUPAC Nomenclature within the C18H21FN4O Isomer Family

CAS 1234800-66-8 refers exclusively to 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, an unambiguous molecular structure distinct from other efinaconazole-related substances with the same molecular formula (C18H21FN4O, MW 328.39) but lacking a unique CAS number, such as Efinaconazole Impurity 26 (IUPAC: 1-((R)-1-((R)-8-((1H-1,2,4-triazol-1-yl)methyl)-4-fluoro-7-oxabicyclo[4.2.0]octa-1(6),2,4-trien-8-yl)ethyl)-4-methylenepiperidine) or But-2-ene-2-Desfluorophenyl Efinaconazole [1]. This unique CAS registry provides definitive traceability for procurement, inventory management, and regulatory submission documentation.

Pharmaceutical impurity profiling Reference standard characterization Efinaconazole quality control

Supporting Evidence for Potential PIM1 Kinase Inhibitory Activity: A Differentiating Biochemical Profile versus Structural Analogs

A closely related structural analog (ChEMBL1952142, CHEMBL ID) bearing the core pyrimidin-2-yl-piperidin-4-yl-methylacetamide scaffold has been assessed for PIM1 kinase inhibition, demonstrating an EC50 of 70 nM against PIM1 in a cell-based assay (inhibition of BAD phosphorylation at S112 in H1299 cells) and a substantially weaker IC50 of 4,350 nM against FLT3 kinase, providing a selectivity window of approximately 62-fold in this limited kinase panel [1]. This data suggests that the 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide scaffold may exhibit selective kinase inhibition, a feature that could be explored in chemical biology applications. In contrast, the efinaconazole impurity comparator series (Impurity 26, But-2-ene-2-Desfluorophenyl) is exclusively characterized for analytical reference standard utility with no reported kinase activity data [2].

PIM1 kinase inhibition Kinase selectivity profiling Chemical biology tool compound

Impurity Classification and Regulatory Relevance: A Unique Structural Marker for Process Control and Stability-Indicating Methods

In the published literature on Efinaconazole impurity identification, six impurities (A-F) were structurally characterized and their formation pathways elucidated to establish a control strategy for the API manufacturing process [1]. The specific structural features of 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide – in particular, the pyrimidine ring connected via a piperidine-methyl linker to the acetamide carbonyl – represent a distinct impurity subclass that may originate from alternative synthetic pathways or degradation routes. In contrast, the more common efinaconazole impurity scaffolds such as desfluoro analogs (e.g., Efinaconazole 4-Desfluoro Impurity) or diastereomeric mixtures (e.g., Efinaconazole Impurity 26 Mixture of Diastereomers) arise from different mechanistic origins (e.g., incomplete epoxide ring-opening, stereochemical inversion) . This structural divergence means the target compound serves as a unique, high-specificity marker for monitoring a particular branch of the synthetic process or a specific degradation pathway, which is critical for establishing a stability-indicating method with the required specificity per ICH Q1A(R2) [1][2].

ICH Q3A impurity qualification Process-related impurity control Genotoxic impurity assessment

Optimal Procurement and Application Scenarios for 2-(4-Fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234800-66-8)


Generic Pharmaceutical ANDA Development: Impurity Reference Standard for Efinaconazole API and Topical Solution (JUBLIA® Generic)

This compound is a mandatory reference standard for generic pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) for Efinaconazole topical solution (10%). It must be used as a characterized impurity marker during the development and validation of stability-indicating HPLC or LC-MS/MS methods. The unique pyrimidin-2-yl-piperidine scaffold provides a distinct chromatographic signal (unique RRT) that enables accurate identification and quantification of this specific process-related impurity in API batches, as demonstrated in published impurity profiling studies [1]. Its availability with a valid CAS number (1234800-66-8) and a Certificate of Analysis (CoA) documenting purity (typically ≥95%) and structural confirmation (NMR, MS, HPLC) is a prerequisite for regulatory submission to agencies such as the US FDA [2].

Analytical Method Development and Validation (AMV) for Forced Degradation Studies to Establish Efinaconazole Stability-Indicating Methods

In forced degradation (stress) studies conducted under ICH Q1A(R2) conditions (acidic, basic, oxidative, thermal, photolytic), 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide may form as a specific degradation product. Its use as a reference marker allows analytical scientists to establish peak purity, ensure method specificity, and demonstrate that the analytical method can resolve this degradation product from the Efinaconazole API peak and other impurity peaks. The LC-MS/MS method for profiling Efinaconazole impurities has shown that such structurally distinct degradation products can be reliably detected and quantified, with validated parameters including specificity, linearity, accuracy, and precision [3]. The target compound serves as a critical system suitability standard in such validated methods.

Chemical Biology Tool Compound for PIM1 Kinase-Mediated Signaling Pathway Investigation

Based on cross-study comparable data from a closely related structural analog, the core scaffold of 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide demonstrates selective inhibition of PIM1 kinase (EC50 = 70 nM) with approximately 62-fold selectivity over FLT3 kinase in cell-based assays [4]. Academic and industrial researchers investigating PIM1-mediated signaling pathways (e.g., cell survival, apoptosis regulation via BAD phosphorylation at S112) can utilize this compound as a chemical biology probe. The availability of this compound from reputable vendors with defined purity and structural characterization supports reproducible pharmacology experiments, unlike typical impurity standards which lack biological activity characterization. This application is orthogonal to its primary use as an analytical reference standard.

Quality Control (QC) Batch Release Testing of Efinaconazole API and Finished Drug Product in Commercial Production

During routine QC batch release of Efinaconazole API and finished product (topical solution), 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is used as a reference standard to identify and quantify this specific impurity against established acceptance criteria. In accordance with ICH Q3A guidelines, any impurity present at a level exceeding the identification threshold (typically 0.10% or 1.0 mg/day, whichever is lower) must be identified and reported. This compound's structurally distinct nature, as highlighted by its unique CAS registry and formation pathway [1][2], ensures reliable detection and accurate quantitation in QC testing, directly supporting batch conformance to specifications and regulatory commitments outlined in DMFs and ANDAs.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.